molecular formula C20H24N2 B5613044 2,4,6-trimethylbenzaldehyde (mesitylmethylene)hydrazone

2,4,6-trimethylbenzaldehyde (mesitylmethylene)hydrazone

Cat. No. B5613044
M. Wt: 292.4 g/mol
InChI Key: UIJLCENRBFHLBI-XHQRYOPUSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,6-trimethylbenzaldehyde involves bromination, Grignard reaction, and oxidation starting from mesitylene, achieving an overall yield of about 64.2% with a purity of 97% (Yang Lirong, 2007). Another approach involves various acylating agents including carbon monoxide, acetone cyanohydrin, and chloral, among others, highlighting the advantages and potential industrial applications due to high yield and easy availability of raw materials (Z. Qiang, 2009).

Molecular Structure Analysis

Studies on hydrazone compounds, including those similar in structure to 2,4,6-trimethylbenzaldehyde (mesitylmethylene)hydrazone, reveal insights into their molecular conformation and crystal structures. For instance, the crystal structure analysis of various hydrazone compounds shows the formation of stable acentric supramolecular associates in crystals, contributing to their potential nonlinear optical activity (L. Kuleshova et al., 2003).

Chemical Reactions and Properties

Hydrazone compounds, including 2,4,6-trimethylbenzaldehyde (mesitylmethylene)hydrazone, participate in various chemical reactions forming stable crystalline compounds. These reactions are often characterized by the formation of hydrogen bonds and specific molecular arrangements in their crystal structures (Meili Zhao, 2021).

Physical Properties Analysis

The physical properties of hydrazone compounds, including solubility, melting points, and crystalline forms, are influenced by their molecular structure and intermolecular interactions. The polymorphism of these compounds suggests a strong potential for designing specific crystal structures to enhance their physical properties (L. Kuleshova et al., 2003).

Chemical Properties Analysis

The chemical properties of hydrazones, such as reactivity towards various reagents, stability, and formation of complexes, are key areas of research. The study on thiobenzaldehydes, for instance, provides insight into the reactivity differences among isomers and their potential in forming complexes with different metals (N. Takeda et al., 1997).

properties

IUPAC Name

(E)-1-(2,4,6-trimethylphenyl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-13-7-15(3)19(16(4)8-13)11-21-22-12-20-17(5)9-14(2)10-18(20)6/h7-12H,1-6H3/b21-11+,22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJLCENRBFHLBI-XHQRYOPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=NN=CC2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=N/N=C/C2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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